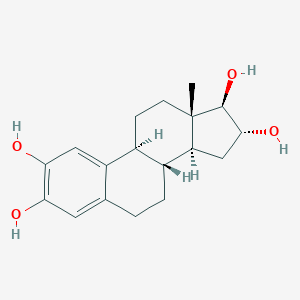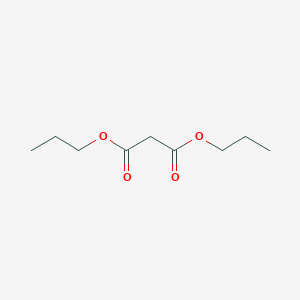
Dipropyl malonate
描述
Dipropyl malonate is an organic compound with the molecular formula C9H16O4. It is the dipropyl ester of malonic acid and is commonly used in organic synthesis. This compound is a colorless liquid with a mild, pleasant odor and is soluble in organic solvents.
作用机制
Target of Action
Dipropyl malonate, a derivative of malonic acid, primarily targets the enzyme succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .
Mode of Action
This compound acts as a competitive inhibitor of SDH . It mimics the substrate succinate and binds to the active site of the enzyme, thereby preventing the actual substrate from binding and the reaction from proceeding .
Biochemical Pathways
The inhibition of SDH by this compound affects the citric acid cycle , a key metabolic pathway responsible for the oxidation of carbohydrates, fats, and proteins . This inhibition disrupts the normal flow of the cycle, potentially leading to an accumulation of succinate and a decrease in the production of fumarate .
Pharmacokinetics
It is known to havehigh gastrointestinal absorption and is BBB permeant , indicating that it can cross the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.73, suggests that it may be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of energy metabolism due to the inhibition of SDH . This can lead to a decrease in ATP production and potentially induce a state of cellular energy stress .
Action Environment
Factors such as ph, temperature, and the presence of other metabolites or drugs could potentially affect its stability and activity .
生化分析
Biochemical Properties
Dipropyl malonate is known to be involved in various biochemical reactions. It is a di-ester of malonic acid, which is a 1,3-dicarbonyl compound. This means that this compound has relatively acidic α-hydrogens and can be transformed to its enolate using a base . The enolate can then undergo C–C bond formation at the alpha position with an alkyl halide .
Cellular Effects
It is known that malonate, a related compound, can decrease ischemia/reperfusion (I/R) injury when used as a cell-permeable prodrug . This suggests that this compound may also have potential effects on cellular processes, particularly in relation to I/R injury.
Molecular Mechanism
The molecular mechanism of this compound is largely based on its ability to form enolates, which can then participate in various reactions. For example, in the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Research on related compounds suggests that malonate and its derivatives could have potential therapeutic applications .
Metabolic Pathways
This compound is involved in the malonic ester synthesis pathway, where it can form enolates that participate in various reactions
准备方法
Synthetic Routes and Reaction Conditions: Dipropyl malonate can be synthesized through the esterification of malonic acid with propanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with propanol and a catalytic amount of sulfuric acid, followed by distillation to obtain the pure ester.
Industrial Production Methods: On an industrial scale, this compound is produced by the hydrolysis of cyanoacetic acid with propyl alcohol in the presence of hydrogen chloride. This method is efficient and yields high-purity this compound .
化学反应分析
Types of Reactions: Dipropyl malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position to form substituted malonates.
Hydrolysis: Acidic or basic hydrolysis of this compound yields malonic acid and propanol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to produce propyl acetate and carbon dioxide.
Common Reagents and Conditions:
Alkylation: Typically involves the use of alkyl halides and a strong base such as sodium ethoxide.
Hydrolysis: Requires either acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Decarboxylation: Requires heating the compound to high temperatures.
Major Products:
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid and propanol.
Decarboxylation: Propyl acetate and carbon dioxide
科学研究应用
Dipropyl malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers
相似化合物的比较
Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Similar in structure but with methyl groups instead of propyl groups.
Malonic acid: The parent compound from which dipropyl malonate is derived.
Uniqueness: this compound is unique due to its specific ester groups, which impart different physical and chemical properties compared to other malonates. Its longer alkyl chains make it more hydrophobic and alter its reactivity in certain reactions .
属性
IUPAC Name |
dipropyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIWFCDNJNZEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333753 | |
| Record name | Dipropyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-19-7 | |
| Record name | Dipropyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl Malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between isopropylidene malonate and n-propyl bromide in understanding dipropyl malonate synthesis?
A1: The reaction between isopropylidene malonate and n-propyl bromide, in the presence of anhydrous potassium carbonate and TBAB in chloroform, serves as a key step in an alternative synthesis of Valpromide []. This reaction yields isopropylidene 2,2-dipropyl malonate, which can be further converted to Valpromide upon treatment with 25% ammonium hydroxide []. While this synthetic route doesn't directly yield this compound, it highlights the reactivity of substituted malonate derivatives and their potential as intermediates in organic synthesis.
Q2: How does this compound behave in the presence of Manganic Pyrophosphate (Mn(III) пирофосфат) in an acidic environment?
A2: While the provided abstract doesn't detail the reaction mechanism, it indicates that this compound undergoes oxidation in the presence of Manganic Pyrophosphate in an aqueous acetic acid solution []. The study focuses on understanding the kinetics and mechanism of this oxidation process [], suggesting that this compound can participate in redox reactions under specific conditions, potentially leading to the formation of various oxidized products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


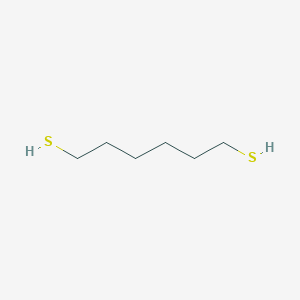
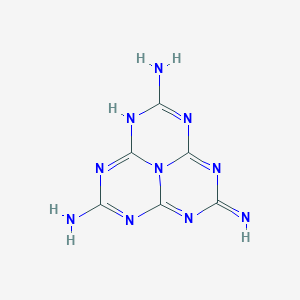

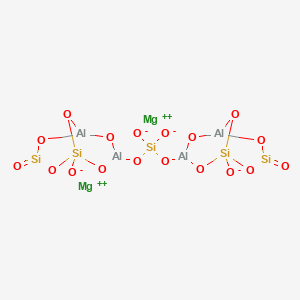
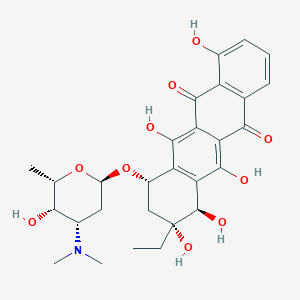

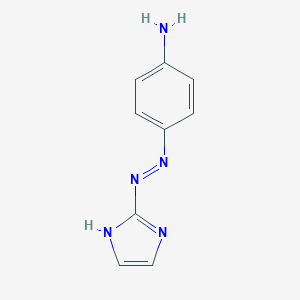
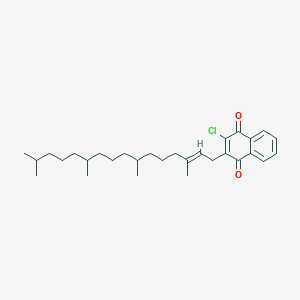
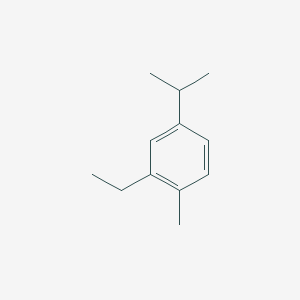
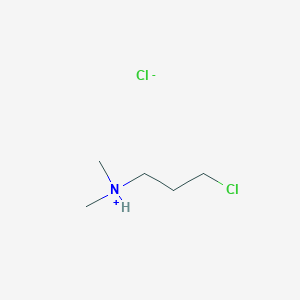
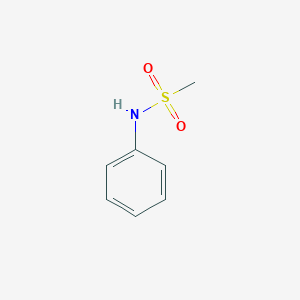
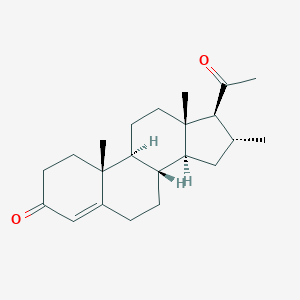
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
